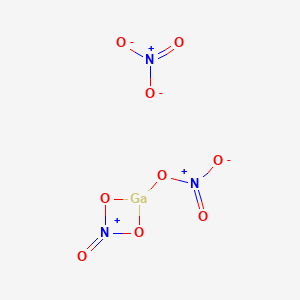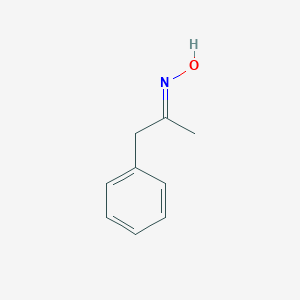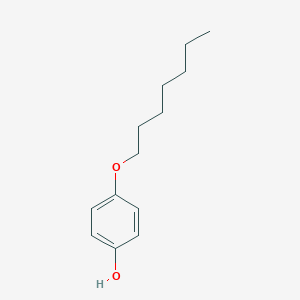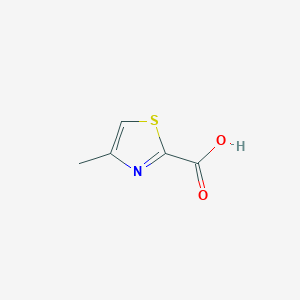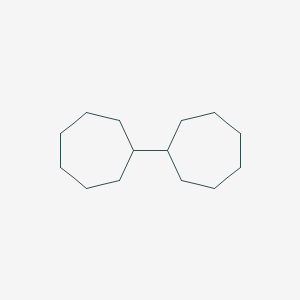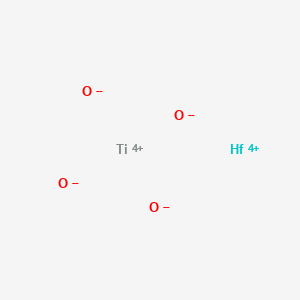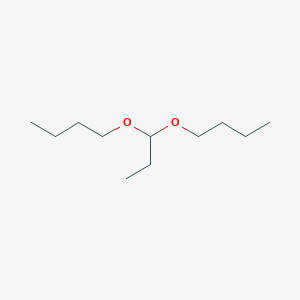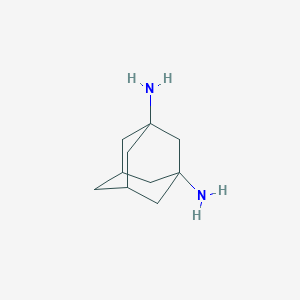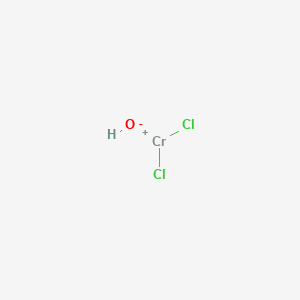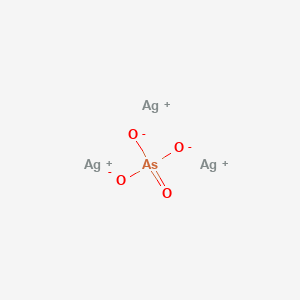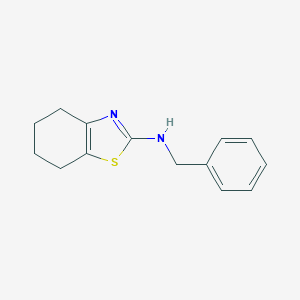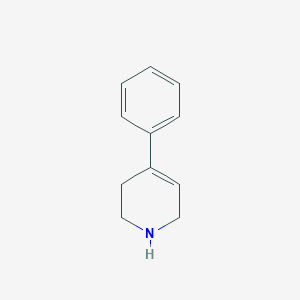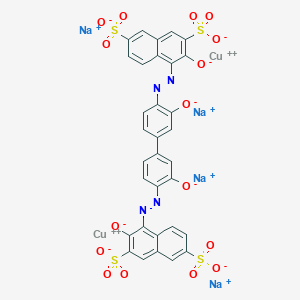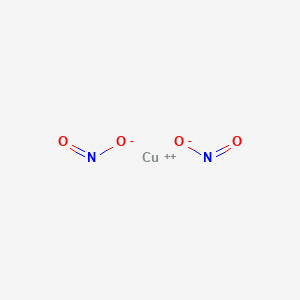
Pentamethylantimony
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentamethylantimony (Sb(CH3)5) is a chemical compound that belongs to the family of organoantimony compounds. It is a white crystalline solid that is soluble in organic solvents and is highly reactive. Pentamethylantimony has been found to have various applications in scientific research, particularly in the fields of organic synthesis and catalysis.
Mecanismo De Acción
The mechanism of action of pentamethylantimony is not well understood. However, it has been proposed that it acts as a Lewis acid catalyst, which can coordinate with electron-rich substrates to facilitate chemical reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of pentamethylantimony. However, it has been found to be highly toxic and can cause severe skin and eye irritation upon contact. It is also a potential environmental hazard and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using pentamethylantimony in lab experiments is its high reactivity, which makes it a useful reagent and catalyst in various reactions. However, its high toxicity and potential environmental hazard make it a challenging compound to handle and dispose of safely.
Direcciones Futuras
There are several future directions for research on pentamethylantimony. One area of interest is the development of new synthetic methods for pentamethylantimony and other organoantimony compounds. Another area of interest is the application of pentamethylantimony in new catalytic reactions. Finally, there is a need for further research on the toxicity and environmental impact of pentamethylantimony to ensure safe handling and disposal practices.
Métodos De Síntesis
The synthesis of pentamethylantimony is typically carried out by the reaction of antimony trichloride (SbCl3) with trimethylaluminum (Al(CH3)3) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through a series of intermediates to yield pentamethylantimony as the final product.
Aplicaciones Científicas De Investigación
Pentamethylantimony has been found to have various applications in scientific research, particularly in the fields of organic synthesis and catalysis. It has been used as a reagent in the synthesis of various organic compounds, including alkenes, alkynes, and carboxylic acids. Pentamethylantimony has also been used as a catalyst in various reactions, including the Diels-Alder reaction and the Friedel-Crafts reaction.
Propiedades
Número CAS |
15120-50-0 |
|---|---|
Nombre del producto |
Pentamethylantimony |
Fórmula molecular |
C5H15Sb |
Peso molecular |
196.93 g/mol |
Nombre IUPAC |
pentamethyl-λ5-stibane |
InChI |
InChI=1S/5CH3.Sb/h5*1H3; |
Clave InChI |
BBEVMUOEYNOTTE-UHFFFAOYSA-N |
SMILES |
C[Sb](C)(C)(C)C |
SMILES canónico |
C[Sb](C)(C)(C)C |
Otros números CAS |
15120-50-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



